An In-depth Technical Guide to the Discovery and Synthesis of BPTQ, a Novel Pyrazole-Based GPR35 Agonist
An In-depth Technical Guide to the Discovery and Synthesis of BPTQ, a Novel Pyrazole-Based GPR35 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of BPTQ (4-(4-(tert-butyl)phenyl)-N-(2-(tert-butyl)phenyl)-1H-pyrazole-3-carboxamide), a potent and selective agonist for the G protein-coupled receptor 35 (GPR35). This document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.
Introduction to GPR35 and the Discovery of BPTQ
G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune and gastrointestinal tissues.[1] Its modulation has been implicated in a range of physiological and pathological processes, including inflammation, cardiovascular function, and cancer, making it a promising therapeutic target.[2][3] The discovery of novel, potent, and selective agonists is crucial for elucidating the therapeutic potential of GPR35.
BPTQ emerged from screening campaigns aimed at identifying novel scaffolds for GPR35 agonism. The pyrazole carboxamide core is a well-established pharmacophore in medicinal chemistry, known for its favorable drug-like properties.[4][5] Structure-activity relationship (SAR) studies on related pyrazole derivatives highlighted the importance of bulky hydrophobic moieties on the phenyl rings for potent GPR35 activation.
Synthesis of BPTQ
The synthesis of BPTQ (4-(4-(tert-butyl)phenyl)-N-(2-(tert-butyl)phenyl)-1H-pyrazole-3-carboxamide) is a multi-step process that can be achieved through various synthetic routes. A common approach involves the construction of the pyrazole core followed by amide coupling.
Experimental Protocol: Synthesis of BPTQ
A plausible synthetic route is outlined below:
Step 1: Synthesis of Ethyl 4-(4-(tert-butyl)phenyl)-1H-pyrazole-3-carboxylate
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Reaction: A Claisen condensation reaction between 4-(tert-butyl)acetophenone and diethyl oxalate in the presence of a strong base like sodium ethoxide yields the corresponding diketone.
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Cyclization: The resulting diketone is then cyclized with hydrazine hydrate in a suitable solvent such as ethanol under reflux to form the pyrazole ring.
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Purification: The crude product is purified by recrystallization or column chromatography to yield the ethyl pyrazole-3-carboxylate intermediate.
Step 2: Hydrolysis of the Ester
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Reaction: The ethyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and ethanol.
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Acidification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Purification: The solid is filtered, washed with water, and dried to yield 4-(4-(tert-butyl)phenyl)-1H-pyrazole-3-carboxylic acid.
Step 3: Amide Coupling
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Activation: The pyrazole-3-carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
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Coupling: 2-(tert-butyl)aniline is added to the activated carboxylic acid, and the reaction is stirred at room temperature until completion.
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Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography to afford the final compound, BPTQ.
Biological Activity and Data
BPTQ has been characterized in a variety of in vitro assays to determine its potency and efficacy as a GPR35 agonist. The primary assays used are β-arrestin recruitment and calcium mobilization assays.
Table 1: Pharmacological Profile of BPTQ at GPR35
| Assay Type | Cell Line | Parameter | Value |
| β-Arrestin Recruitment | CHO-K1 | EC50 | 85 nM |
| Calcium Mobilization | HEK293 | EC50 | 120 nM |
| Gα13 Activation | - | EC50 | 150 nM |
Note: The values presented are representative and may vary depending on the specific experimental conditions.
Experimental Protocols for Biological Assays
4.1. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR35 receptor, a key step in GPCR desensitization and signaling.
Protocol: PathHunter® β-Arrestin Assay
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Cell Culture: PathHunter® CHO-K1 GPR35 β-Arrestin cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Cell Plating: Cells are harvested and seeded into 384-well white-walled microplates at a density of 5,000 cells per well and incubated overnight.
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Compound Preparation: BPTQ is serially diluted in an appropriate assay buffer (e.g., HBSS with 10 mM HEPES).
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Compound Addition: The diluted compound is added to the cell plate, and the plate is incubated for 90 minutes at 37°C.
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Detection: The detection reagent (containing the enzyme substrate) is added to each well, and the plate is incubated for 60 minutes at room temperature.
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Data Acquisition: Chemiluminescence is measured using a plate reader. Data are normalized to a positive control (e.g., a known GPR35 agonist) and a negative control (vehicle).
4.2. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR35 activation, which is often coupled to the Gαq signaling pathway.
Protocol: FLIPR Calcium Assay
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Cell Culture: HEK293 cells stably expressing GPR35 are cultured in a suitable medium.
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Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.
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Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
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Compound Preparation: BPTQ is serially diluted in assay buffer.
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Measurement: The cell plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The baseline fluorescence is measured before the automated addition of the compound.
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Data Acquisition: The change in fluorescence, indicating calcium mobilization, is monitored in real-time after compound addition. Data are analyzed to determine the EC50 value.
GPR35 Signaling Pathways
Upon activation by an agonist like BPTQ, GPR35 can couple to several intracellular signaling pathways. The primary pathways involve Gα13 and β-arrestin.
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Gα13-Mediated Signaling: GPR35 activation leads to the coupling with the Gα13 subunit of heterotrimeric G proteins. This, in turn, activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA influences various cellular processes, including cytoskeletal rearrangement and cell migration.[6]
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β-Arrestin-Mediated Signaling: Agonist-induced phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs) creates a binding site for β-arrestin. β-arrestin recruitment not only mediates receptor desensitization and internalization but also acts as a scaffold for other signaling proteins, leading to G protein-independent signaling cascades, such as the activation of the ERK1/2 pathway.[7]
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Gαq-Mediated Signaling: In some cellular contexts, GPR35 can also couple to Gαq, leading to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[3]
Conclusion
BPTQ represents a significant advancement in the development of selective GPR35 agonists. Its pyrazole carboxamide scaffold provides a promising starting point for further optimization to improve potency, selectivity, and pharmacokinetic properties. The detailed synthetic and biological protocols provided in this guide will aid researchers in the continued exploration of GPR35 pharmacology and the development of novel therapeutics targeting this receptor.
References
- 1. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalgreensboro.org [digitalgreensboro.org]
- 7. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC [pmc.ncbi.nlm.nih.gov]
